[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Amine hydrochlorides are derivatives of amines where the nitrogen atom is protonated by the addition of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of a compound like “[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride” would likely be complex due to the presence of multiple rings and functional groups. Furan and indole rings contribute to the aromaticity and stability of the molecule .Chemical Reactions Analysis
Furan and indole moieties can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The amine group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of aromatic rings in a molecule often results in higher stability and lower reactivity compared to aliphatic compounds .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant interest due to their antibacterial properties. Researchers have synthesized novel furan compounds to combat microbial resistance, which is a global health concern. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further investigations into the specific antibacterial mechanisms of [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride could provide valuable insights for drug development.
Anticancer Potential
Furan-based compounds often possess diverse therapeutic advantages, including anticancer properties. While the exact mechanisms remain under investigation, furan derivatives have shown promise as potential agents in cancer treatment . Further studies could elucidate their impact on cancer cell growth, apoptosis, and metastasis inhibition.
Anti-Inflammatory and Analgesic Effects
Furan derivatives, including our compound of interest, have been explored for their anti-inflammatory and analgesic activities. These properties make them relevant in pain management and inflammation-related disorders . Investigating their interactions with inflammatory pathways and pain receptors could yield valuable clinical applications.
Anti-Anxiety and Anti-Depressant Properties
The furan scaffold has been associated with anti-anxiety and anti-depressant effects. Researchers have studied furan derivatives for their potential impact on neurotransmitter systems, mood regulation, and stress response . Understanding the molecular basis of these effects may lead to novel therapeutic interventions.
Anti-Ulcer and Diuretic Activities
Furan-containing compounds, including our target compound, have demonstrated anti-ulcer and diuretic properties. These effects may be linked to interactions with gastrointestinal or renal systems . Investigating their mechanisms of action could contribute to the development of safer and more effective treatments.
Other Therapeutic Applications
Beyond the mentioned fields, furan derivatives have been investigated for muscle relaxant, anti-protozoal, anti-viral, and anti-glaucoma activities . Our compound’s unique combination of furan and indole motifs opens up exciting possibilities for further exploration.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;/h1-6,9-10,16-17H,7-8,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKUVAXJPUVDIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Furan-2-ylmethyl)[2-(1H-indol-3-yl)ethyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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